molecular formula C18H15N3OS3 B2640942 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-09-6

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2640942
CAS RN: 941883-09-6
M. Wt: 385.52
InChI Key: FBLPJOZBHPGIKI-UHFFFAOYSA-N
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Description

Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone. Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .


Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .


Molecular Structure Analysis

Thiazoles have a five-membered ring with two heteroatoms, one sulfur atom and one nitrogen atom, at the 1 and 3 positions respectively. Benzothiazoles are similar but have an additional benzene ring fused onto the thiazole .


Chemical Reactions Analysis

Thiazoles and benzothiazoles can undergo a variety of reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . They can also participate in nucleophilic additions and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles and benzothiazoles can vary depending on their specific structure. For example, they can differ in terms of their polarity, solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazole, including those structurally related to the specified compound, show promise as anticancer agents. For example, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity, finding selective cytotoxicity against human lung adenocarcinoma cells with one derivative showing a high IC50 value, indicating potent activity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Yurttaş et al. (2015) also synthesized and screened N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activities, identifying compounds with significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thiazole derivatives. Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives, demonstrating their effective antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013). Liao et al. (2017) explored the synthesis and antimicrobial activity of novel phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, which exhibited promising results against plant fungi and bacteria (Liao, Zhou, Xiao, Xie, & Jin, 2017).

Material Science Applications

In the realm of materials science, Camurlu and Guven (2015) investigated thiazole-based polythiophenes for their optoelectronic properties. They synthesized monomers incorporating thiazole units and evaluated the conducting polymers derived from them, highlighting their potential in electronic applications (Camurlu & Guven, 2015).

Mechanism of Action

The mechanism of action of thiazole and benzothiazole compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some thiazole-containing drugs like ritonavir act as antivirals, while others like ixabepilone and dasatinib have antitumor activity .

Safety and Hazards

The safety and hazards associated with thiazoles and benzothiazoles can also vary depending on their specific structure. Some may be relatively safe to handle and use, while others may be toxic or hazardous .

Future Directions

The future directions for research on thiazoles and benzothiazoles could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on these structures .

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS3/c1-10-19-16-14(24-10)8-7-13-17(16)25-18(20-13)21-15(22)9-11-3-5-12(23-2)6-4-11/h3-8H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPJOZBHPGIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide

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